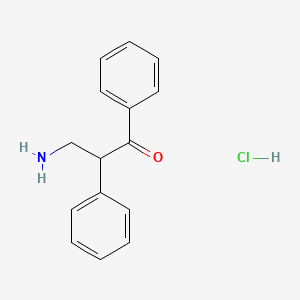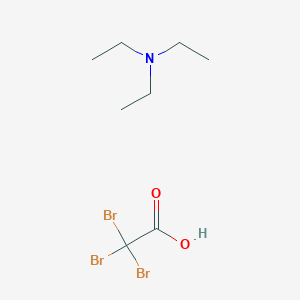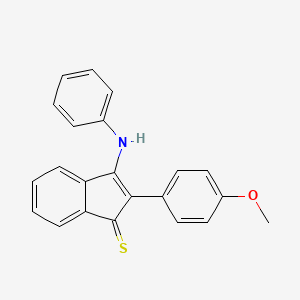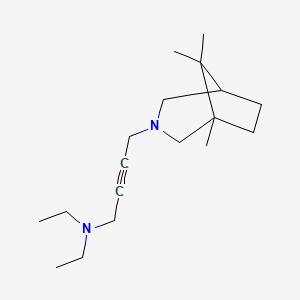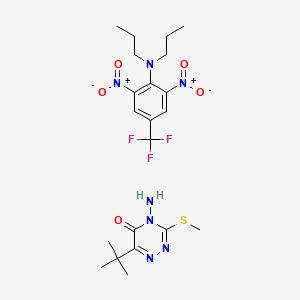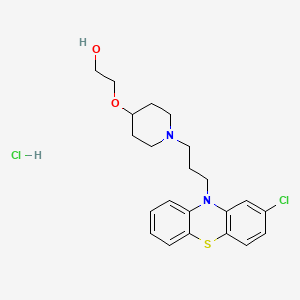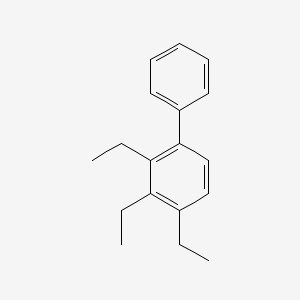
2,3,4-Triethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Triethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond The presence of three ethyl groups at positions 2, 3, and 4 on one of the benzene rings distinguishes it from other biphenyl derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with ethyl halides in the presence of a strong base or catalyst. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with ethyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 2,3,4-Triethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction rate and selectivity. Post-reaction, the product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Triethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl to a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, sulfonic acids
Aplicaciones Científicas De Investigación
2,3,4-Triethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a component in certain types of lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,3,4-Triethyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the biphenyl structure can influence its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,3,4-Trichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,3,4-Trifluoro-1,1’-biphenyl: Contains fluorine atoms instead of ethyl groups.
Uniqueness
2,3,4-Triethyl-1,1’-biphenyl is unique due to the presence of ethyl groups, which can significantly alter its physical and chemical properties compared to its methyl, chloro, or fluoro analogs
Propiedades
Número CAS |
42343-17-9 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1,2,3-triethyl-4-phenylbenzene |
InChI |
InChI=1S/C18H22/c1-4-14-12-13-18(15-10-8-7-9-11-15)17(6-3)16(14)5-2/h7-13H,4-6H2,1-3H3 |
Clave InChI |
AYDIPERXFQBZQX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)C2=CC=CC=C2)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


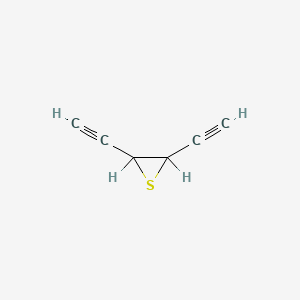
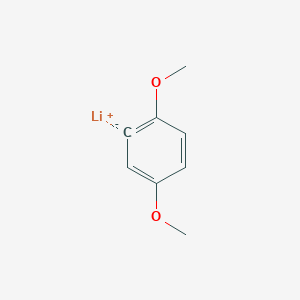
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)

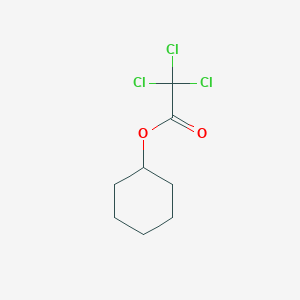
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)
